N-(1-Cyclohexylethyl)thietan-3-amine
Description
N-(1-Cyclohexylethyl)thietan-3-amine is a thietane-derived amine characterized by a four-membered sulfur-containing ring (thietane) with an amine group at the 3-position and a bulky 1-cyclohexylethyl substituent on the nitrogen. Thietane derivatives have gained attention in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity to biological targets . The synthesis of such compounds often involves alkylation of thietan-3-amine precursors or Lewis acid-mediated reactions, as seen in broader synthetic strategies for heterocyclic amines .
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-9(12-11-7-13-8-11)10-5-3-2-4-6-10/h9-12H,2-8H2,1H3 |
InChI Key |
QWJSEJLUWQZALY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclohexylethyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of thietan-3-amine with a cyclohexylethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of thietan-3-amine attacks the electrophilic carbon of the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyclohexylethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and amines.
Substitution: Formation of N-substituted thietanes.
Scientific Research Applications
Chemical Properties and Structure
N-(1-Cyclohexylethyl)thietan-3-amine is characterized by the presence of a thietan ring, which contributes to its reactivity and interaction with biological systems. The molecular formula can be represented as , indicating a moderate molecular weight that is conducive to biological activity.
Medicinal Applications
2.1 Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. The compound has shown promise in inhibiting specific cancer cell lines through mechanisms such as:
- Inhibition of Tyrosine Kinases : Similar compounds have been explored as inhibitors of receptor tyrosine kinases, which are often overexpressed in various cancers. Research indicates that modifications to the thietan structure can enhance potency against non-small cell lung cancer (NSCLC) cells .
- Structure-Activity Relationship Studies : Quantitative structure–activity relationship (QSAR) modeling has been employed to predict the biological activity of derivatives of this compound, suggesting that structural modifications can lead to improved anticancer efficacy .
2.2 Neuroprotective Effects
This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit certain enzymes linked to neurodegeneration suggests potential applications in treating conditions like Alzheimer's disease.
The biological activity of this compound can be summarized as follows:
Case Study 1: Anticancer Efficacy
A study conducted on cyclohexane derivatives demonstrated that this compound exhibited significant cytotoxicity against NSCLC cell lines (A549 and H460). The compound's mechanism was linked to the downregulation of c-Met tyrosine kinase activity, which is crucial for tumor growth .
Case Study 2: Neuroprotective Mechanism
In a model assessing neuroprotection, this compound was shown to reduce oxidative stress markers in neuronal cell cultures. This suggests its potential use in therapies aimed at mitigating oxidative damage associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-(1-Cyclohexylethyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the thietan ring may play a crucial role in its reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
| Compound Name | Core Structure | Substituents | Key Structural Attributes |
|---|---|---|---|
| N-(1-Cyclohexylethyl)thietan-3-amine | Thietane (4-membered S-ring) | 1-Cyclohexylethyl (N-linked) | Bulky hydrophobic group; rigid scaffold |
| N-(1-fluoropropan-2-yl)thietan-3-amine | Thietane | 1-Fluoropropan-2-yl (N-linked) | Electronegative fluorine; compact size |
| N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine | Propanamine backbone | 1-Naphthyloxy, 2-thienyl (C-linked) | Aromatic planar groups; steric bulk |
Key Observations :
Key Observations :
- The Duloxetine intermediate’s synthesis achieves a high yield (72.9%) under mild conditions, highlighting the efficiency of SNAr reactions for aromatic ether formation .
- The target compound’s synthesis may require optimized Lewis acid conditions to manage steric hindrance from the cyclohexylethyl group .
Physicochemical Properties
Key Observations :
- The fluorinated analog’s lower molecular weight and electronegativity may improve aqueous solubility compared to the cyclohexylethyl derivative .
- The Duloxetine intermediate’s high LogP reflects its aromatic substituents, aligning with its role as a lipophilic CNS drug precursor .
Research Findings and Data Gaps
- Structural Insights : The Duloxetine intermediate’s crystal structure reveals a 87.5° dihedral angle between thienyl and naphthyl groups, influencing its conformational flexibility . Similar analyses for thietane derivatives are needed to correlate structure with bioactivity.
- Synthetic Challenges: Steric hindrance in the target compound may necessitate novel catalysts or stepwise alkylation strategies, as seen in triazine-based syntheses .
- Data Gaps : Exact yields, spectroscopic data (NMR, HPLC), and biological activity profiles for the target compound require further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
